Cas no 23947-32-2 (3-(2-methylphenyl)aminopropanoic acid)
3-(2-Methylphenyl)aminopropanoic acid is a substituted aminopropanoic acid derivative featuring a 2-methylphenyl group attached to the amino nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules or fine chemicals. Its structural motif, combining an aromatic methyl group with a flexible propanoic acid chain, allows for selective functionalization and derivatization. The compound may exhibit potential applications in medicinal chemistry due to its ability to act as a building block for bioactive scaffolds. Its synthesis and purity are critical for ensuring consistent performance in downstream reactions. Proper handling and storage under inert conditions are recommended to maintain stability.
23947-32-2 structure
Product Name:3-(2-methylphenyl)aminopropanoic acid
CAS No:23947-32-2
MF:C10H13NO2
MW:179.215722799301
CID:277991
PubChem ID:2435377
Update Time:2025-11-05
3-(2-methylphenyl)aminopropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- b-Alanine, N-(2-methylphenyl)-
- 3-(2-methylanilino)propanoic acid
- 3-O-TOLYLAMINO-PROPIONIC ACID
- 23947-32-2
- Enamine_005362
- 3-(o-Tolylamino)propanoic acid
- SCHEMBL3205146
- 3-(2-methylanilino)propionic acid
- HCXWJUKTMCSHFJ-UHFFFAOYSA-N
- MFCD03988756
- HMS1409D16
- CS-0219743
- EN300-04832
- DTXSID20368659
- Z56922066
- 3-(o-Tolylamino)propanoicacid
- 3-[(2-methylphenyl)amino]propanoic acid
- AKOS008966932
- G23773
- 3-(2-methylphenyl)aminopropanoic acid
-
- Inchi: 1S/C10H13NO2/c1-8-4-2-3-5-9(8)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
- InChI Key: HCXWJUKTMCSHFJ-UHFFFAOYSA-N
- SMILES: OC(CCNC1C=CC=CC=1C)=O
Computed Properties
- Exact Mass: 178.08686
- Monoisotopic Mass: 178.086804
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 52.2
Experimental Properties
- Boiling Point: 374.4°Cat760mmHg
- Flash Point: 180.2°C
- PSA: 52.16
3-(2-methylphenyl)aminopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356738-25mg |
3-[(2-methylphenyl)amino]propanoic acid |
23947-32-2 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356738-50mg |
3-[(2-methylphenyl)amino]propanoic acid |
23947-32-2 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M356738-250mg |
3-[(2-methylphenyl)amino]propanoic acid |
23947-32-2 | 250mg |
$ 295.00 | 2022-06-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-276366-1 g |
3-o-Tolylamino-propionic acid, |
23947-32-2 | 1g |
¥2,068.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-276366-1g |
3-o-Tolylamino-propionic acid, |
23947-32-2 | 1g |
¥2068.00 | 2023-09-05 | ||
| Enamine | EN300-04832-0.05g |
3-[(2-methylphenyl)amino]propanoic acid |
23947-32-2 | 95% | 0.05g |
$65.0 | 2023-10-28 | |
| Enamine | EN300-04832-0.1g |
3-[(2-methylphenyl)amino]propanoic acid |
23947-32-2 | 95% | 0.1g |
$96.0 | 2023-10-28 | |
| Enamine | EN300-04832-0.25g |
3-[(2-methylphenyl)amino]propanoic acid |
23947-32-2 | 95% | 0.25g |
$136.0 | 2023-10-28 | |
| Enamine | EN300-04832-0.5g |
3-[(2-methylphenyl)amino]propanoic acid |
23947-32-2 | 95% | 0.5g |
$256.0 | 2023-10-28 | |
| Enamine | EN300-04832-1.0g |
3-[(2-methylphenyl)amino]propanoic acid |
23947-32-2 | 95% | 1g |
$355.0 | 2023-06-12 |
3-(2-methylphenyl)aminopropanoic acid Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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